
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule. It contains a bromopyridinyl group, a piperidinyl group, and a methoxyindolyl group . This compound is likely to be used in advanced organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group . The exact synthesis process would depend on the specific conditions and reagents used .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. The bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex, given the number of functional groups present. The bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group could all potentially participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group would all contribute to its properties .
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of complex chemical entities often involves multi-step reactions to introduce various functional groups, which can significantly impact their pharmacological profile. For instance, the synthesis and in vitro antimicrobial activity of related compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been explored, demonstrating good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Pharmacological Evaluation
Compounds structurally similar to the one have been evaluated for their potential in treating various conditions. For example, a novel series of derivatives was identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in preclinical models, highlighting the potential for pain management applications (Tsuno et al., 2017).
Crystallographic Studies
Crystal structure analysis provides valuable insights into the molecular geometry, which can inform drug design and synthesis. Research on the crystal structure of related compounds, such as the adduct comprising different piperidin-1-yl substituents, contributes to understanding the molecular interactions that can influence pharmacological activity (Revathi et al., 2015).
Antagonistic Activities
Nonpeptide antagonists, such as those targeting the alpha(v)beta(3) receptor, have shown potential in preclinical models for the prevention and treatment of osteoporosis, demonstrating the therapeutic potential of these compounds in bone health (Hutchinson et al., 2003).
Theoretical and Computational Studies
Theoretical calculations and computational modeling play a crucial role in the drug discovery process, enabling the prediction of compound properties and interactions. For instance, detailed theoretical studies on related compounds have provided insights into their structural, optical, and thermal properties, further aiding in the design of compounds with desired pharmacological profiles (Karthik et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-26-15-5-4-13-11-18(23-17(13)12-15)20(25)24-9-6-14(7-10-24)27-19-16(21)3-2-8-22-19/h2-5,8,11-12,14,23H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUUIPGUKYURIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
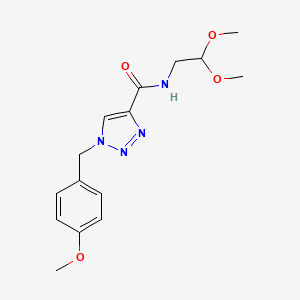
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2868334.png)
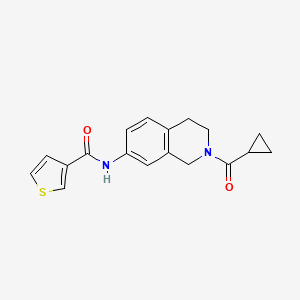
![3-(4-methylphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2868339.png)
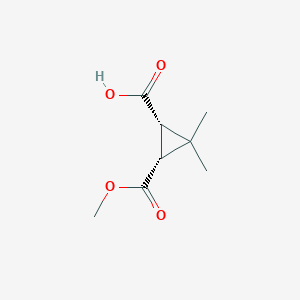
![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)
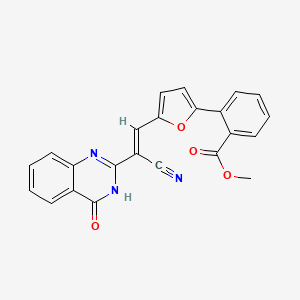
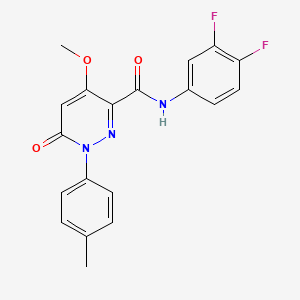


![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)
